molecular formula C9H13NO5 B2635197 (3Ar,6aR)-5-methoxycarbonyl-3,4,6,6a-tetrahydro-1H-furo[3,4-c]pyrrole-3a-carboxylic acid CAS No. 2125431-23-2

(3Ar,6aR)-5-methoxycarbonyl-3,4,6,6a-tetrahydro-1H-furo[3,4-c]pyrrole-3a-carboxylic acid

Cat. No. B2635197
CAS RN: 2125431-23-2
M. Wt: 215.205
InChI Key: BUQBMQBWEZIQCS-HZGVNTEJSA-N
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Description

“(3Ar,6aR)-5-methoxycarbonyl-3,4,6,6a-tetrahydro-1H-furo[3,4-c]pyrrole-3a-carboxylic acid” is a chemical compound. Its IUPAC name is "(3aR,6aR)-5- (methoxycarbonyl)tetrahydro-1H-furo [3,4-c]pyrrole-3a (3H)-carboxylic acid" .


Molecular Structure Analysis

The InChI code for this compound is "1S/C9H13NO5/c1-14-8(13)10-2-6-3-15-5-9(6,4-10)7(11)12/h6H,2-5H2,1H3,(H,11,12)/t6-,9-/m1/s1" . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound is a powder that is stored at room temperature . Its molecular weight is 215.21 .

Scientific Research Applications

Synthesis and Structural Insights

  • Synthetic Pathways and Derivatives : The synthesis of pyrrolo[2′,3′:4,5]furo[3,2-c]pyridine-2-carboxylic acids and their derivatives demonstrates the compound's relevance in creating complex heterocyclic structures. Researchers have developed methods to synthesize these compounds, showcasing the versatility and potential for further chemical modifications (Bencková & Krutošíková, 1997; Verboom et al., 2010).

  • Chemical Transformations and Reactions : Studies have explored the chemical reactions involving similar compounds, leading to the formation of novel heterocyclic structures. These transformations are crucial for the synthesis of complex molecules with potential applications in medicinal chemistry and materials science (Bencková & Krutošíková, 1999; Ihlefeld & Margaretha, 1992).

  • Crystal Structure and Molecular Interactions : The crystal structure of related compounds provides insights into the molecular architecture and potential interactions. These studies are fundamental for understanding the physical and chemical properties of the compound, guiding further applications in material science and drug design (Silva et al., 2006).

Safety and Hazards

The compound has been classified with the GHS pictograms GHS05, GHS07, and GHS09, indicating that it may cause eye irritation, skin irritation, and may be harmful if inhaled . The compound should be handled with care to avoid contact with skin and eyes, and inhalation should be avoided .

properties

IUPAC Name

(3aR,6aR)-5-methoxycarbonyl-3,4,6,6a-tetrahydro-1H-furo[3,4-c]pyrrole-3a-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO5/c1-14-8(13)10-2-6-3-15-5-9(6,4-10)7(11)12/h6H,2-5H2,1H3,(H,11,12)/t6-,9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUQBMQBWEZIQCS-HZGVNTEJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CC2COCC2(C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)N1C[C@@H]2COC[C@@]2(C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rac-(3ar,6ar)-5-(methoxycarbonyl)-hexahydro-1h-furo[3,4-c]pyrrole-3a-carboxylic acid

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